molecular formula C18H20O4 B1250776 Toxyl angelate CAS No. 106928-36-3

Toxyl angelate

Cat. No. B1250776
CAS RN: 106928-36-3
M. Wt: 300.3 g/mol
InChI Key: LQUPQVIPBLTZNW-WGTSBNPKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Toxyl angelate is a member of benzofurans.

Scientific Research Applications

Improved Preparation of Angelate Esters

  • A new procedure for efficiently preparing angelate esters, including toxyl angelate, from alcohols has been developed. This method uses a mixed anhydride prepared from angelic acid in dry toluene at specific temperatures and without a base to avoid producing tiglate ester (Hartmann et al., 1991).

Biotransformation in Fungi

  • Biotransformation of sesquiterpenes by the fungus Mucor plumbeus resulted in products including this compound derivatives. This indicates similar enzyme system behavior in fungi and plant organisms (Fraga et al., 2017).

Co-occurrence in Plant Species

  • Hydroxylated lupanines were found to co-occur with this compound esters in different species of Pearsonia. This study also reports the structures of new compounds (Verdoorn & Wyk, 1991).

Bioactive Compounds from Plants

  • Chemical study of plants like Bethencourtia hermosae revealed the presence of sesquiterpenes including this compound. These compounds exhibit insect antifeedant activities and cytotoxic effects on cell lines (Fraga et al., 2014).

Biotransformation in Plant Cell Cultures

  • Plant species were used for the biotransformation of ingenol-3-angelate, an anticancer compound, yielding derivatives including this compound. This has implications for cancer research (Teng et al., 2009).

Immunostimulatory Cancer Chemotherapy

  • Ingenol-3-angelate, related to this compound, is being explored for its potential in cancer chemotherapy. It induces necrosis in tumor cells and shows synergy with immunotherapies (Le et al., 2009).

Microbial Production Alternatives

  • Research into microbial production of angelyl-CoA, a CoA-activated form of angelic acid found in angelates like this compound, offers a sustainable alternative for producing these compounds (Callari et al., 2018).

properties

CAS RN

106928-36-3

Molecular Formula

C18H20O4

Molecular Weight

300.3 g/mol

IUPAC Name

[(2S,3R)-5-acetyl-2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran-3-yl] (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C18H20O4/c1-6-11(4)18(20)22-17-14-9-13(12(5)19)7-8-15(14)21-16(17)10(2)3/h6-9,16-17H,2H2,1,3-5H3/b11-6-/t16-,17+/m0/s1

InChI Key

LQUPQVIPBLTZNW-WGTSBNPKSA-N

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@H]1[C@@H](OC2=C1C=C(C=C2)C(=O)C)C(=C)C

SMILES

CC=C(C)C(=O)OC1C(OC2=C1C=C(C=C2)C(=O)C)C(=C)C

Canonical SMILES

CC=C(C)C(=O)OC1C(OC2=C1C=C(C=C2)C(=O)C)C(=C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Toxyl angelate
Reactant of Route 2
Toxyl angelate
Reactant of Route 3
Toxyl angelate
Reactant of Route 4
Toxyl angelate
Reactant of Route 5
Toxyl angelate
Reactant of Route 6
Reactant of Route 6
Toxyl angelate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.